

Application Notes and Protocols for Intravenous Contezolid Acefosamil Formulation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Contezolid acefosamil (CZA) is a novel, water-soluble O-acyl phosphoramidate prodrug of the oxazolidinone antibiotic, contezolid (CZD).[1][2][3][4] Due to the modest aqueous solubility of contezolid (approximately 0.2 mg/mL), it is unsuitable for intravenous administration.[1][5] Contezolid acefosamil was developed to overcome this limitation, exhibiting high aqueous solubility (>200 mg/mL), making it suitable for both intravenous and oral administration.[1][2][5] This document provides detailed application notes and protocols for the formulation and analysis of intravenous contezolid acefosamil, intended for research and development purposes.

Metabolic Pathway

Following intravenous administration, **contezolid acefosamil** is rapidly converted in vivo to the active drug, contezolid, through an intermediate metabolite, MRX-1352.[6][7] Neither **contezolid acefosamil** itself nor the intermediate MRX-1352 possess antibacterial activity.[7] The active moiety, contezolid, is subsequently metabolized to an inactive metabolite, MRX-1320.[7]





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Metabolic conversion of Contezolid Acefosamil to Contezolid.

Quantitative Data Summary

The following tables summarize the key quantitative data for **contezolid acefosamil** and its active form, contezolid.

Table 1: Physicochemical Properties

| Parameter | Value | Reference |
|--|---|--------------------|
| Contezolid Acefosamil (CZA) | | |
| Aqueous Solubility | >200 mg/mL | [1][2][3][4][5][8] |
| Stability in Aqueous Solution (pH 4.0-7.4) | Stable for 72 hours at room temperature | [5] |
| Contezolid (CZD) | | |
| Aqueous Solubility | ~0.2 mg/mL | [1][5] |

Table 2: Pharmacokinetic Parameters of Contezolid after Intravenous Administration of Contezolid Acefosamil (Single Ascending Dose in Healthy Chinese Subjects)[7]

| Dose of CZA | Cmax (mg/L) | AUC0−inf (h·mg/L) | Tmax (h) | t1/2 (h) | 7 - |
|-------------|--------------|----------------------|----------|----------|-----|
| 500 mg | 1.95 ± 0.57 | 40.25 ± 10.12 | 2.00 | 13.33 | |
| 1000 mg | 6.03 ± 1.58 | 75.12 ± 20.54 | 2.50 | 15.65 | |
| 1500 mg | 10.51 ± 3.21 | 101.87 ± 28.43 | 2.75 | 16.21 | |
| 2000 mg | 15.61 ± 4.88 | 129.41 ± 38.30 | 2.75 | 16.74 | |

Data are presented as mean \pm standard deviation, except for Tmax which is the median.



Table 3: Recommended Intravenous Dosing Regimen[6]

| Phase | Drug | Dose | Frequency |
|------------------|----------------------------|---------|----------------|
| Loading Dose | Contezolid Acefosamil (IV) | 2000 mg | Single Dose |
| Maintenance Dose | Contezolid Acefosamil (IV) | 1000 mg | Every 12 hours |
| Oral Switch | Contezolid (PO) | 800 mg | Every 12 hours |

Experimental Protocols

The following are representative protocols for the formulation and analysis of intravenous **contezolid acefosamil**, based on available literature and standard pharmaceutical practices.

Protocol 1: Preparation of Lyophilized Contezolid Acefosamil for Injection

This protocol describes a general method for preparing a lyophilized formulation of **contezolid acefosamil** suitable for intravenous administration. The exact excipients and their concentrations should be optimized based on further formulation development studies.

Materials:

- Contezolid Acefosamil drug substance
- Bulking agent (e.g., Mannitol)[1]
- Buffer (e.g., Citrate buffer, Phosphate buffer) to maintain pH between 4.0 and 7.4[9]
- Water for Injection (WFI)

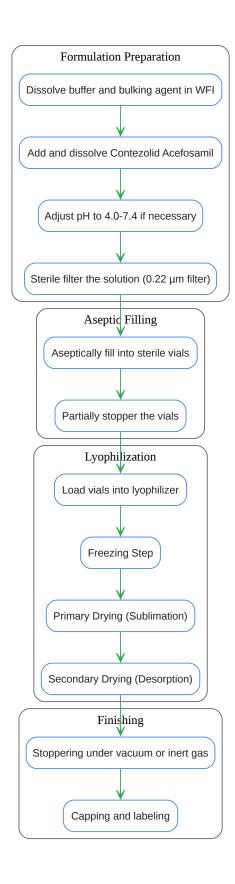
Equipment:

- Lyophilizer
- Aseptic filling and stoppering unit



Vials and stoppers

Workflow:





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Workflow for preparing lyophilized Contezolid Acefosamil.

Procedure:

- Compounding: In an appropriate container, dissolve the buffering agent and mannitol in Water for Injection. Add the required amount of contezolid acefosamil and stir until completely dissolved. Adjust the pH of the solution to between 4.0 and 7.4, if necessary.
- Sterile Filtration: Aseptically filter the bulk solution through a 0.22 μm sterilizing filter.
- Filling: Aseptically fill the sterile solution into sterile vials.
- Lyophilization:
 - Load the filled and partially stoppered vials into a pre-cooled lyophilizer.
 - Freezing: Freeze the product to a temperature below its eutectic point (e.g., -40°C).
 - Primary Drying: Apply a vacuum and raise the shelf temperature to allow for the sublimation of ice.
 - Secondary Drying: Further, increase the shelf temperature to remove residual moisture.
- Stoppering and Capping: At the end of the lyophilization cycle, fully stopper the vials under vacuum or after backfilling with an inert gas (e.g., nitrogen). Remove the vials from the lyophilizer and secure them with aluminum caps.

Protocol 2: Stability Indicating HPLC Method for Contezolid Acefosamil

This protocol outlines a general approach for developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **contezolid acefosamil** and the detection of its degradation products.[10][11]

Materials and Equipment:



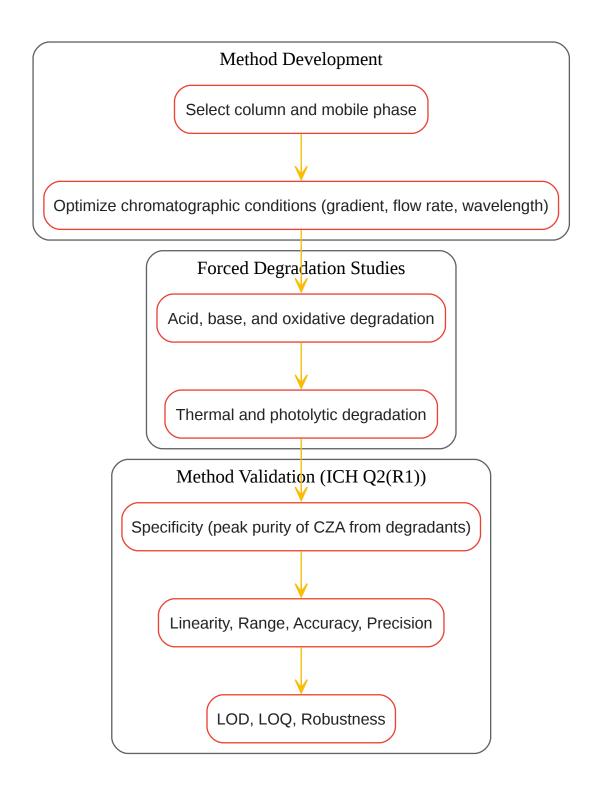




- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted)
- Contezolid Acefosamil reference standard
- Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Workflow:





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Workflow for stability-indicating HPLC method development.

Procedure:

Methodological & Application



- Chromatographic Conditions (Example):
 - Column: C18 (e.g., 250 mm x 4.6 mm, 5 μm)
 - Mobile Phase A: 0.05 M Phosphate buffer, pH 6.0
 - Mobile Phase B: Acetonitrile
 - Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: To be determined by UV scan of Contezolid Acefosamil (e.g., 258 nm for Linezolid)
 - Column Temperature: 30°C
- Forced Degradation:
 - Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified time.
 Neutralize before injection.
 - Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for a specified time.
 Neutralize before injection.
 - Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for a specified time.
 - Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
 - Photolytic Degradation: Expose the drug solution to UV light.
- Analysis: Analyze the stressed samples by HPLC and ensure that the degradation product peaks are well-resolved from the parent drug peak.
- Method Validation: Validate the developed method as per ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation



(LOQ), and robustness.

Protocol 3: Bioanalytical Method for Contezolid Acefosamil, MRX-1352, and Contezolid in Human Plasma by LC-MS/MS

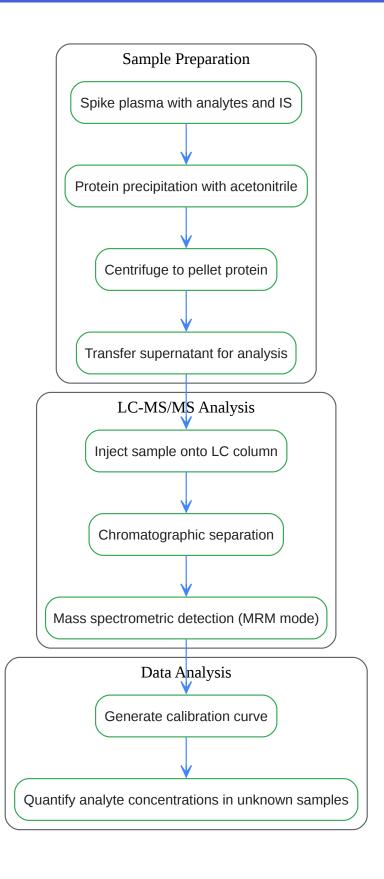
This protocol provides a general framework for the simultaneous quantification of **contezolid acefosamil**, MRX-1352, and contezolid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15]

Materials and Equipment:

- LC-MS/MS system (e.g., Triple Quadrupole)
- Analytical column (e.g., C18)
- Reference standards for Contezolid Acefosamil, MRX-1352, and Contezolid
- Internal Standard (IS) (e.g., Linezolid or a stable isotope-labeled analog)[12][14]
- Human plasma (blank)
- Protein precipitation solvent (e.g., Acetonitrile)

Workflow:





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Workflow for bioanalytical method of CZA and its metabolites.



Procedure:

- Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of contezolid acefosamil, MRX-1352, contezolid, and the IS in a suitable organic solvent. Prepare calibration standards and QCs by spiking blank human plasma with appropriate volumes of the stock solutions.
- Sample Preparation:
 - $\circ~$ To 100 μL of plasma sample (standard, QC, or unknown), add 20 μL of IS working solution.
 - Add 300 μL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Conditions (Example):
 - Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient program to separate the three analytes and the IS.
 - Flow Rate: 0.4 mL/min
 - Ionization Mode: Electrospray Ionization (ESI) Positive



- Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the IS need to be optimized. For contezolid, a transition of m/z 409.15 → 269.14 has been reported.[12][14]
- Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Disclaimer

The information provided in these Application Notes and Protocols is for research and development purposes only and is based on publicly available scientific literature and standard pharmaceutical practices. These protocols may require optimization for specific laboratory conditions and applications. It is the user's responsibility to ensure that all procedures are performed in compliance with relevant safety and regulatory guidelines. The composition of the final marketed product may differ.

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